Sodium 2H-1,3-benzodioxole-5-sulfinate
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Overview
Description
Sodium 2H-1,3-benzodioxole-5-sulfinate: is a chemical compound with the molecular formula C₇H₅NaO₄S . It is a sodium salt of 2H-1,3-benzodioxole-5-sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2H-1,3-benzodioxole-5-sulfinate typically involves the sulfonation of 2H-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the formation of the sulfinic acid derivative, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2H-1,3-benzodioxole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Sodium 2H-1,3-benzodioxole-5-sulfinate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: While not commonly used directly in medicine, its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2H-1,3-benzodioxole-5-sulfinate involves its interaction with various molecular targets, including enzymes and receptors. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The benzodioxole moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
- Sodium 2H-1,3-benzodioxole-5-sulfonate
- Sodium 2H-1,3-benzodioxole-5-sulfinate
Uniqueness: this compound is unique due to its specific sulfinic acid group, which imparts distinct reactivity compared to sulfonic acid derivatives. This makes it valuable in specific synthetic and research applications where selective reactivity is required.
Biological Activity
Sodium 2H-1,3-benzodioxole-5-sulfinate is an organic compound classified under sodium sulfinates, characterized by its unique benzodioxole structure and sulfinyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇NaO₃S. Its structure features a fused dioxole ring system with a sulfinyl group (-SO₂-) attached to the benzodioxole framework. This configuration is critical for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that sodium sulfinates exhibit inhibitory effects against various bacterial strains. This compound has shown potential in this area:
- Inhibitory Effects : Studies have demonstrated that sodium sulfinates can inhibit the growth of multiple bacterial pathogens, suggesting a role in antimicrobial applications.
Antioxidant Properties
The antioxidant activity of this compound is significant:
- DPPH Assay : In vitro tests using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have shown that this compound can effectively scavenge free radicals, indicating strong antioxidant potential .
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : Research on related benzodioxole derivatives revealed that compounds containing this moiety exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives reduced the proliferation of Hep3B liver cancer cells significantly .
Compound | Cell Line | IC50 (µM) | Effect on Proliferation |
---|---|---|---|
This compound | Hep3B | Not specified | Significant reduction |
3,4-(Methylenedioxy) cinnamic acid | Aedes aegypti | 28.9 ± 5.6 | Larvicidal activity |
Study on Benzodioxole Derivatives
A recent study synthesized various benzodioxole derivatives and evaluated their biological activities. Among these:
- Cytotoxicity : Compounds were tested against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Some derivatives showed promising anticancer activity with IC50 values indicating effective inhibition of cell growth .
Insecticidal Activity
The potential of this compound as an insecticide was also explored:
Properties
Molecular Formula |
C7H5NaO4S |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
sodium;1,3-benzodioxole-5-sulfinate |
InChI |
InChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
XFZNCFPAQMJVPD-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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